molecular formula C18H20N2O3 B2510997 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034312-04-2

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2510997
CAS RN: 2034312-04-2
M. Wt: 312.369
InChI Key: RUCBDSYJHFEMDY-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as BMS-986177, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Evaluation for Imaging Brain Receptors

A significant application involves the synthesis of derivatives for imaging brain receptors, such as 5-HT2A antagonists, which are crucial for studying various neurological disorders. For instance, a potent and selective competitive 5-HT2A antagonist was labeled for positron emission tomography (PET) studies in baboons, demonstrating the compound's ability to penetrate the blood-brain barrier, although it showed rapid influx and efflux without tracer retention or specific binding, indicating its unsuitability as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Pharmacological Assessments and Novel Acetamide Derivatives

Another area of application is the synthesis of novel acetamide derivatives with potential pharmacological benefits. For example, N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives were synthesized and evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, showing comparable activities with standard drugs. This research highlights the therapeutic potential of such compounds in treating various conditions (Rani et al., 2016).

Polymeric Derivatives with Pharmacological Activity

The compound's derivatives have also been explored for their incorporation into polymers with pharmacological activity. For example, polymeric derivatives of 4-methoxyphenylacetic acid, a non-steroidal anti-inflammatory compound, have been synthesized. These macromolecules support two pharmacological residues with complementary action per repeat unit, indicating potential for developing new materials with integrated therapeutic functions (Román & Gallardo, 1992).

Comparative Metabolism Studies

Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insight into the metabolic pathways of similar compounds. Understanding these pathways is crucial for assessing the potential toxicological effects and environmental impact of such chemicals (Coleman et al., 2000).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-4-2-3-5-17(16)23-12-18(21)20-10-13-8-15(11-19-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCBDSYJHFEMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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